molecular formula C8H4Br2N2O2 B1613958 3,4-Dibromo-1H-indazole-6-carboxylic acid CAS No. 885523-51-3

3,4-Dibromo-1H-indazole-6-carboxylic acid

Cat. No.: B1613958
CAS No.: 885523-51-3
M. Wt: 319.94 g/mol
InChI Key: KXYVNSZNNNVOPT-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-indazole-6-carboxylic acid is a chemical compound . It is used in the preparation of bicyclic compounds as 15-PGDH inhibitors . It is also used for pharmaceutical testing .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years due to their potential applications in medicinal chemistry . The synthesis of 1H-indazole-3-carboxaldehydes, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, has been reported . This involves the nitrosation of indoles in a slightly acidic environment .


Molecular Structure Analysis

The molecular formula of this compound is C7H4Br2N2 . The molecular weight is 275.93 .


Chemical Reactions Analysis

Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 390.8±22.0 °C . The density is predicted to be 2.164±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Medicinal Chemistry Applications

3,4-Dibromo-1H-indazole-6-carboxylic acid derivatives have been extensively studied for their biological activities, which include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds serve as key scaffolds in drug discovery due to their structural versatility and biological relevance. For instance, indazole derivatives, including this compound, have been reported to possess promising anticancer and anti-inflammatory activities. These derivatives have applications in disorders involving protein kinases and neurodegeneration, indicating their potential as therapeutic agents (Denya, Malan, & Joubert, 2018).

Material Science Applications

In the realm of material science, 1,2,3-triazole derivatives synthesized through click chemistry, often involving azide-alkyne cycloaddition reactions where compounds like this compound could be precursors, have been applied in the development of new materials. These materials have applications in liquid crystals, pharmaceutical chemistry, and as corrosion inhibitors for metals and alloys. Such triazole-based compounds are recognized for their stability and efficiency in protecting materials from corrosive environments (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Environmental Science Applications

The degradation of organic pollutants using oxidoreductive enzymes has been an area of interest, with certain indazole derivatives potentially acting as substrates or inhibitors. Enzymatic remediation offers a promising approach to handling recalcitrant compounds in wastewater, and compounds such as this compound may find indirect applications in enhancing the efficiency of such biocatalytic processes (Husain & Husain, 2007).

Future Directions

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . With the development of new synthetic approaches to indazoles, it is expected that more research will be conducted on these compounds, potentially leading to the discovery of new drugs .

Properties

IUPAC Name

3,4-dibromo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYVNSZNNNVOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646397
Record name 3,4-Dibromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-51-3
Record name 3,4-Dibromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dibromo-1H-indazole-6-carboxylic acid
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